5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. It is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of fully hydrogenated isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the bromine or chlorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Decahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without halogen substitutions.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.
Uniqueness
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h3-4,12H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNXOISQNWZPPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.